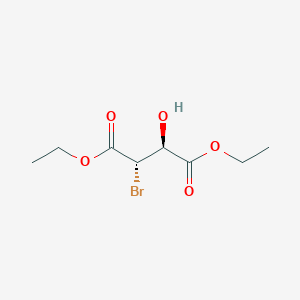
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
説明
科学的研究の応用
Synthesis of Organic Compounds
- Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate serves as an intermediate in the synthesis of various organic compounds. Saitô, Komada, and Moriwake (2003) discuss its use in the production of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, an important compound in organic chemistry (Saitô, Komada, & Moriwake, 2003).
Alkylation of β-Hydroxycarboxylic Esters
- It is also utilized in the diastereoselective α-alkylation of β-hydroxycarboxylic esters. Research by Seebach, Aebi, and Wasmuth (2003) elaborates on this process, highlighting the transformation of diethyl (S)-( − )-malate into allylated products (Seebach, Aebi, & Wasmuth, 2003).
Synthesis of Amino Acids
- Pan Xian-hua (2011) demonstrates the synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, underscoring its role in producing amino acid derivatives (Pan Xian-hua, 2011).
Production of Aziridine Derivatives
- The compound is involved in the production of aziridine derivatives, as detailed by Legters, Thijs, and Zwanenburg (1991). They describe the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate (Legters, Thijs, & Zwanenburg, 1991).
Development of New Compounds
- The synthesis of new chemical entities like diethyl 2-(3-methoxypropyl) succinate involves diethyl (2S,3S)-2-bromo-3-hydroxysuccinate as a precursor, as demonstrated in research by Hua Wen-hao (2009) (Hua Wen-hao, 2009).
Kinetic and Thermodynamic Studies
- It plays a role in kinetic and thermodynamic studies, like the synthesis and characterization of 2H-chromene derivatives, as discussed by Asheri, Shahraki, and Habibi‐Khorassani (2018). Their research focuses on the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate and its properties (Asheri, Shahraki, & Habibi‐Khorassani, 2018).
Metabolic Studies
- In the field of pharmacology, diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is involved in the study of drug metabolism. Morioka et al. (1996) investigated the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats, which is related to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate's metabolic pathways (Morioka et al., 1996).
Synthesis of Phycocyanobilin
- The compound is also used in the synthesis of phycocyanobilin, a pigment found in cyanobacteria. Ngwe et al. (1994) describe the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, a step in the synthesis of phycocyanobilin (Ngwe et al., 1994).
Alkylation of Methylene Compounds
- The alkylation of active methylene compounds using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate has been studied. Kurihara et al. (1981) explored the stereospecific and stereoselective reactions involving alcohols, diethyl azodicarboxylate, and triphenylphosphine (Kurihara et al., 1981).
Asymmetric Synthesis
- It is integral to asymmetric synthesis, as shown in the work of Shneine (2018) on synthesizing unnatural diethyl 2-hydroxysuccinate, a component of Annonin I (Shneine, 2018).
Solid-Phase Peptide Synthesis
- Spengler et al. (2010) utilized diethyl (2S,3S)-2-azido-3-hydroxysuccinate, a related compound, for synthesizing orthogonally protected l-threo-β-ethoxyasparagine, a building block for solid-phase peptide synthesis (Spengler et al., 2010).
特性
IUPAC Name |
diethyl (2S,3S)-2-bromo-3-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447781 | |
| Record name | AG-H-24230 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate | |
CAS RN |
80640-14-8 | |
| Record name | AG-H-24230 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1660550.png)
![1-Anilino-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B1660553.png)








![Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester](/img/structure/B1660570.png)


![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)